Home > Products > Screening Compounds P61926 > 1-ethyl-7-methyl-1,8-naphthyridin-4-one
1-ethyl-7-methyl-1,8-naphthyridin-4-one - 10299-49-7

1-ethyl-7-methyl-1,8-naphthyridin-4-one

Catalog Number: EVT-1184978
CAS Number: 10299-49-7
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Name: 1-Ethyl-7-methyl-1,8-naphthyridin-4-one
  • CAS Number: 10299-49-7
  • Molecular Formula: C11H12N2O
  • Molecular Weight: 188.23 g/mol
Synthesis Analysis

The synthesis of 1-ethyl-7-methyl-1,8-naphthyridin-4-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with a suitable naphthyridine derivative.
  2. Ethylation: The naphthyridine derivative undergoes ethylation to introduce the ethyl group at the 1-position. This can be achieved using ethyl halides in the presence of a base.
  3. Oxidation: The compound is then oxidized to form the 4-oxo group, which is crucial for its biological activity. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial methods may optimize these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-Ethyl-7-methyl-1,8-naphthyridin-4-one can participate in various chemical reactions:

  1. Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
  2. Reduction Reactions: Reduction can convert the 4-keto group to a hydroxyl group.
  3. Substitution Reactions: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common reagents for these reactions include:

  • Oxidizing agents like potassium permanganate.
  • Reducing agents such as sodium borohydride.

The outcomes depend significantly on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-1,8-naphthyridin-4-one primarily involves its interaction with bacterial enzymes:

  1. Inhibition of DNA Polymerase: The compound has been shown to inhibit bacterial DNA polymerase, which is essential for DNA replication.
  2. Antibacterial Activity: Its structural similarities to quinolone antibiotics allow it to interfere with bacterial growth and replication processes.

These mechanisms contribute to its potential effectiveness against various Gram-negative bacteria .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-7-methyl-1,8-naphthyridin-4-one include:

PropertyValue
Melting PointApproximately 202–204 °C
SolubilitySoluble in organic solvents
StabilityStable under standard lab conditions
ToxicityConsidered hazardous; handle with care

These properties are critical for determining its suitability for various applications in research and industry .

Applications

The applications of 1-ethyl-7-methyl-1,8-naphthyridin-4-one span several fields:

  1. Pharmaceutical Development: It serves as a precursor in synthesizing more complex organic molecules and potential new antibiotics.
  2. Biological Research: The compound is studied for its antibacterial properties and effectiveness against various pathogens.
  3. Agricultural Chemistry: It has potential uses as an insect growth regulator and in developing agrochemicals due to its biological activity against pests .
Introduction to 1-Ethyl-7-Methyl-1,8-Naphthyridin-4-One

Historical Context and Discovery in Heterocyclic Chemistry

The emergence of 1-ethyl-7-methyl-1,8-naphthyridin-4-one as a significant heterocyclic compound is intrinsically linked to mid-20th century antibiotic research. Its synthesis was first reported in the early 1960s during investigations into quinolone-based antibacterial agents, shortly preceding or coinciding with the patenting of the structurally related antibiotic nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) [2] . The compound represented a strategic molecular simplification of the more complex nalidixic acid scaffold, which itself was discovered through systematic modification of chloroquine byproducts at the George Washington University and patented by Lescher and colleagues in 1962 [5] [8]. This period marked a pivotal transition in medicinal chemistry, where synthetic heterocyclic compounds began supplementing natural products as primary therapeutic agents against bacterial pathogens.

The initial synthetic routes to 1-ethyl-7-methyl-1,8-naphthyridin-4-one were developed through classical heterocyclic condensation methods, typically involving cyclization of 2-aminopyridine derivatives with carbonyl-containing synthons. Early procedures often employed ethyl acetoacetate or related β-keto esters in multistep reactions under strongly basic conditions [3]. These foundational syntheses established the compound's structural identity, confirmed through elemental analysis and ultraviolet spectroscopy, which revealed characteristic absorption patterns distinct from simpler monocyclic heterocycles. The compound's CAS registry number (10299-49-7) and alternative designation as EDMON (1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine) subsequently became standardized in chemical databases [3].

Table 1: Key Historical Milestones for 1-Ethyl-7-Methyl-1,8-Naphthyridin-4-One

Time PeriodDevelopmentResearch Context
Early 1960sInitial synthesis reportedAntibacterial drug development
1962-1964Structural characterization completedSpectroscopic analysis (UV, IR)
1963Nalidixic acid (derivative) approvedFirst therapeutic naphthyridine
1970s-1980sMechanistic studiesDNA gyrase inhibition discovery
2000s-PresentDerivative synthesisHybrid antimicrobial agent development

Structural Classification Within the Naphthyridine Family

1-Ethyl-7-methyl-1,8-naphthyridin-4-one belongs to the 1,8-naphthyridine family, characterized by a bicyclic aromatic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 8. This arrangement creates a planar, electron-deficient π-system that influences both the compound's reactivity and intermolecular interactions [3] [10]. The molecular formula (C₁₁H₁₂N₂O) corresponds to a molecular weight of 188.23 grams per mole, with systematic IUPAC nomenclature defining the complete substitution pattern: 1-ethyl-7-methyl-1,8-naphthyridin-4-one [3].

The compound features three critical structural elements: (1) The ethyl group at the N-1 position, which enhances lipophilicity and influences DNA-binding affinity; (2) The methyl substituent at C-7, which sterically modulates intermolecular interactions; and (3) The carbonyl group at C-4, which creates a hydrogen-bond acceptor site crucial for biological activity [3] . X-ray crystallographic analyses of related naphthyridines reveal that the carbonyl oxygen and adjacent ring nitrogen (N-1) adopt a periplanar orientation, facilitating bidentate interactions with biological targets. Nuclear magnetic resonance spectroscopy shows characteristic chemical shifts for the ethyl group (quartet at ≈4.4 ppm, triplet at ≈1.5 ppm in DMSO-d₆) and the methyl group (singlet at ≈2.6 ppm), while the vinylic protons display distinct coupling patterns confirming the substitution pattern [3].

Table 2: Comparative Structural Features of Selected Naphthyridine Derivatives

CompoundMolecular FormulaSubstituentsKey Structural Differences
1-Ethyl-7-methyl-1,8-naphthyridin-4-oneC₁₁H₁₂N₂O1-Ethyl, 7-methylPrototype structure
7-Methyl-1,8-naphthyridin-4(1H)-oneC₉H₈N₂O7-MethylLacks N-1 ethyl group
Nalidixic acidC₁₂H₁₂N₂O₃1-Ethyl, 7-methyl, 3-carboxyCarboxylic acid at C-3
7-Methyl-1,8-naphthyridin-4-olC₉H₈N₂O7-Methyl, 4-hydroxyTautomeric enol form

Significance in Medicinal Chemistry and Antimicrobial Research

1-Ethyl-7-methyl-1,8-naphthyridin-4-one occupies a pivotal position in antimicrobial research as both a biologically active scaffold and synthetic precursor to clinically valuable compounds. Its primary significance stems from its structural relationship to nalidixic acid—the first quinolone antibiotic approved for clinical use against Gram-negative urinary tract infections in 1963 [8]. The compound itself demonstrates moderate intrinsic antibacterial activity, primarily through inhibition of DNA gyrase (topoisomerase II), an essential bacterial enzyme that maintains chromosomal supercoiling. This mechanism involves stabilization of the DNA-enzyme cleavage complex, preventing religation of DNA strands and causing lethal double-stranded breaks during replication [5] [8]. Quantitative structure-activity relationship (QSAR) studies indicate that the N-1 ethyl group enhances membrane penetration while the C-7 methyl substituent optimizes steric fit within the enzyme binding pocket [3] [5].

Modern medicinal chemistry exploits this scaffold as a synthetic intermediate for hybrid antimicrobial agents. Research demonstrates that functionalization at the C-3 position generates derivatives with enhanced potency and spectrum of activity. Particularly promising results emerge from conjugates incorporating additional pharmacophores:

  • Triazole Hybrids: Condensation with 1,2,4-triazole derivatives yields compounds showing 4-16 fold increased activity against Staphylococcus aureus and Escherichia coli compared to the parent molecule. QSAR modeling of 33 such derivatives established that hydrophobic parameters (π) significantly correlate with antimicrobial efficacy [5].

  • Benzotriazole Carbonyl Derivatives: Compounds like 3-(benzotriazole-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4-one (C₁₈H₁₅N₅O₂) demonstrate extended-spectrum activity against drug-resistant strains through dual-target inhibition mechanisms [6].

  • Complex Heterocyclic Conjugates: Molecular hybrids incorporating benzofuran and dihydropyrazole units (e.g., 3-[5-(benzofuran-2-yl)-3-(4-chlorophenyl)-3,4-dihydropyrazole-2-carbonyl] derivatives) exhibit synergistic effects against multidrug-resistant pathogens by concurrently disrupting DNA replication and membrane integrity [7].

Table 3: Structure-Activity Relationship (SAR) Analysis of Key Modifications

PositionGroupAntimicrobial ImpactMechanistic Rationale
N-1EthylEssential for activityEnhances membrane penetration and DNA binding
C-3H (parent)Moderate activityAllows functionalization
C-3Carboxylic acid (nalidixic acid)Enhanced potencyChelates magnesium ions in gyrase active site
C-3TriazoleBroad-spectrum improvementAdditional target engagement
C-7MethylOptimal steric bulkComplementary fit in enzyme pocket
C-8UnsubstitutedToleratedMinimal electronic influence

The enduring pharmaceutical relevance of this naphthyridine framework is evidenced by ongoing research into third-generation derivatives addressing antimicrobial resistance. Contemporary studies focus on structural modifications that bypass efflux pump recognition while maintaining affinity for mutated topoisomerases [3] [5]. As antibiotic resistance escalates globally, 1-ethyl-7-methyl-1,8-naphthyridin-4-one continues to provide a versatile chemical template for developing novel therapeutic agents against increasingly recalcitrant bacterial pathogens.

Properties

CAS Number

10299-49-7

Product Name

1-ethyl-7-methyl-1,8-naphthyridin-4-one

IUPAC Name

1-ethyl-7-methyl-1,8-naphthyridin-4-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-3-13-7-6-10(14)9-5-4-8(2)12-11(9)13/h4-7H,3H2,1-2H3

InChI Key

FGFJOULNUAEAAQ-UHFFFAOYSA-N

SMILES

CCN1C=CC(=O)C2=C1N=C(C=C2)C

Synonyms

1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine
EDMON

Canonical SMILES

CCN1C=CC(=O)C2=C1N=C(C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.